molecular formula C22H21ClN4O2S B11374807 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide

Cat. No.: B11374807
M. Wt: 440.9 g/mol
InChI Key: LHFOULJKYUVYLT-UHFFFAOYSA-N
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Description

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thiadiazole ring with a pyrrolidinone moiety, linked to a chlorophenyl group and a phenylbutanamide chain.

Properties

Molecular Formula

C22H21ClN4O2S

Molecular Weight

440.9 g/mol

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

InChI

InChI=1S/C22H21ClN4O2S/c23-17-9-11-18(12-10-17)27-14-16(13-20(27)29)21-25-26-22(30-21)24-19(28)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12,16H,4,7-8,13-14H2,(H,24,26,28)

InChI Key

LHFOULJKYUVYLT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)CCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes involved in cell wall synthesis, leading to antimicrobial activity. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines, while its anticancer properties might involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-phenylbutanamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-triazol-2-yl}-4-phenylbutanamide: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

The presence of the thiadiazole ring in N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide imparts unique electronic properties that can enhance its biological activity and stability compared to its oxadiazole and triazole analogs .

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